Impurity C of Calcitriol

概要

説明

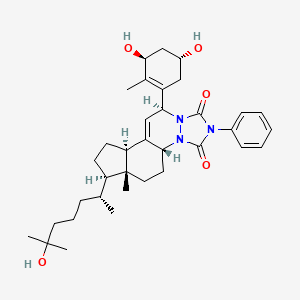

Impurity C of Calcitriol, also known as the triazoline adduct of pre-calcitriol, is a chemical compound that serves as an impurity in the synthesis of Calcitriol. Calcitriol is the hormonally active form of vitamin D3, which plays a crucial role in calcium and phosphate homeostasis and bone health. This compound is used primarily for research purposes and is not intended for human or veterinary use .

準備方法

合成経路と反応条件: カルシトリオール不純物Cの合成には、プレカルシトリオールとトリアゾリン化合物の反応が含まれます。この反応は通常、所望の不純物の形成を確実にするために、制御された条件下で行われます。 温度、溶媒、反応時間などの特定の反応条件は、高純度と収率を実現するために最適化されます .

工業的生産方法: カルシトリオール不純物Cの工業的生産は、複雑な有機化合物の合成を扱うために装備された専用施設で行われます。このプロセスには、不純物の精製と分離を含む複数のステップが含まれます。 品質管理措置は、最終製品の一貫性と純度を確保するために実施されます .

化学反応の分析

反応の種類: カルシトリオール不純物Cは、次のようなさまざまな化学反応を受けます。

酸化: この反応には、酸素の付加または水素の除去が含まれ、酸化された生成物の形成につながります。

還元: この反応には、水素の付加または酸素の除去が含まれ、還元された生成物が生成されます。

一般的な試薬と条件:

酸化: 一般的な試薬には、過マンガン酸カリウムと三酸化クロムが含まれます。反応は通常、酸性または塩基性条件下で行われます。

還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムが含まれます。反応は通常、無水条件下で行われます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化反応はケトンまたはアルデヒドを生成する可能性があり、還元反応はアルコールまたは炭化水素を生成する可能性があります .

4. 科学研究の応用

カルシトリオール不純物Cは、次のようないくつかの科学研究アプリケーションを持っています。

化学: 分析方法の開発とバリデーションのための参照標準として使用されます。

生物学: ビタミンD3とその代謝物の代謝経路と生物学的効果を理解するための研究で使用されます.

科学的研究の応用

Chemistry

Impurity C serves as a reference standard in the development and validation of analytical methods. Its presence in vitamin D formulations necessitates accurate measurement to ensure product quality and safety. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) often utilize this compound for calibration purposes.

Biology

In biological studies, Impurity C is instrumental in understanding the metabolic pathways associated with vitamin D3 and its metabolites. Research has shown that it can influence various biological processes related to calcium metabolism and bone health by interacting with the vitamin D receptor (VDR) .

Medicine

Impurity C is relevant in pharmacological research focusing on vitamin D analogs. Studies investigate its pharmacokinetics and pharmacodynamics to ascertain how impurities may affect therapeutic outcomes. For instance, its role in modulating calcium homeostasis makes it a candidate for exploring treatments for conditions like osteoporosis and certain cancers .

Case Study 1: Mineralization Effects

A study investigated the mineralization-inductive effects of calcitriol compared to vitamin C in cultured human periodontium cells. The results indicated that calcitriol exhibited significant mineralization effects, which could be relevant for understanding the potential therapeutic roles of Impurity C in similar contexts .

Case Study 2: Pharmacokinetics of Vitamin D Analogues

Research focusing on the pharmacokinetics of vitamin D analogs highlights how impurities like Impurity C can alter absorption rates and biological activity. This underscores the importance of characterizing impurities to optimize therapeutic formulations .

作用機序

カルシトリオール不純物Cは、ビタミンD受容体(VDR)との相互作用を通じてその効果を発揮します。この化合物はVDRに結合し、さまざまなシグナル伝達経路の活性化につながります。 これらの経路は、カルシウムとリンの恒常性、細胞増殖、分化に関与する遺伝子の発現を調節します . 含まれる分子標的と経路には、VDR、膜関連VDR、およびタンパク質ジスルフィドイソメラーゼファミリーAメンバー3(Pdia3)が含まれます .

類似の化合物:

カルシトリオール: ビタミンD3の活性型であり、VDRに高親和性で結合し、カルシウムとリンの恒常性を調節します.

カルシフェジオール: カルシトリオールの直前の前駆体代謝物であり、VDRにも結合しますが、親和性は弱いです.

パリカルシトール: 副甲状腺機能亢進症の治療に使用されるカルシトリオールの合成アナログ.

独自性: カルシトリオール不純物Cは、プレカルシトリオールのトリアゾリン付加物としての構造が独特です。この構造上の違いにより、ビタミンD3製剤の合成と品質管理における特定の不純物マーカーとして機能します。 VDRやその他の分子標的との独特の相互作用により、ビタミンD3とその代謝物の生物学的効果を理解する研究のための貴重なツールになります .

類似化合物との比較

Calcifediol: The immediate precursor metabolite of calcitriol, which also binds to the VDR but with weaker affinity.

Paricalcitol: A synthetic analog of calcitriol used to treat secondary hyperparathyroidism.

Uniqueness: Impurity C of Calcitriol is unique in its structure as a triazoline adduct of pre-calcitriol. This structural difference allows it to serve as a specific impurity marker in the synthesis and quality control of vitamin D3 formulations. Its unique interactions with the VDR and other molecular targets make it a valuable tool for research in understanding the biological effects of vitamin D3 and its metabolites .

生物活性

Impurity C of Calcitriol, also known as 1,25-dihydroxyvitamin D3, is a metabolite of vitamin D that plays a crucial role in calcium homeostasis and bone metabolism. This article explores the biological activity of Impurity C, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Overview of Calcitriol and Its Impurities

Calcitriol is the active form of vitamin D, primarily involved in regulating calcium and phosphate metabolism in the body. It binds to the vitamin D receptor (VDR), influencing gene expression related to calcium absorption in the intestines, renal tubular reabsorption, and bone resorption. Impurity C is recognized as a significant impurity of calcitriol, which may exhibit distinct biological activities compared to its parent compound.

Impurity C exerts its biological effects primarily through:

- Binding to VDR : Similar to calcitriol, Impurity C activates VDR, leading to increased expression of genes responsible for calcium transport and metabolism.

- Calcemic Effects : It promotes intestinal absorption of calcium and phosphate, contributing to elevated serum calcium levels.

- Antitumor Activity : Studies have shown that calcitriol and its impurities can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancers .

1. Calcium Homeostasis

Impurity C enhances intestinal absorption of calcium and phosphate. This effect is crucial for maintaining bone health and preventing conditions such as osteoporosis. The IC50 value for VDR activation by calcitriol has been documented, indicating its potency in modulating calcium levels .

2. Antitumor Properties

Research indicates that calcitriol and its impurities can inhibit tumor growth. For example:

- Inhibition of Cell Proliferation : In vitro studies demonstrate that calcitriol reduces proliferation rates in various cancer cell types .

- Mechanisms of Action : This inhibition is mediated through apoptosis induction and modulation of gene expression related to cell cycle regulation .

3. Mineralization Induction

Calcitriol has been shown to enhance mineralization processes in cultured human periodontal ligament cells (hPDCs). A study indicated that lower concentrations (10^-8 M) of calcitriol significantly stimulated mineralization-related gene expression compared to higher concentrations . This suggests that Impurity C may also contribute positively to mineralization processes.

Case Study 1: Vitamin D Toxicity

A clinical case highlighted the effects of excessive vitamin D supplementation leading to hypercalcemia. The patient presented with elevated 25(OH)D levels due to high intake over several months. This case underscores the importance of monitoring vitamin D metabolites like Impurity C, which can exacerbate conditions like hypercalcemia when present in excess .

Case Study 2: Antitumor Activity

In a study involving cancer patients treated with calcitriol, significant reductions in tumor markers were observed alongside improved patient outcomes. This suggests potential therapeutic applications for Impurity C in oncology settings .

Data Summary

The following table summarizes key findings related to the biological activity of Impurity C:

特性

IUPAC Name |

(1R,7S,10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2R)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H49N3O5/c1-21(10-9-16-34(3,4)43)27-13-14-28-26-20-30(25-18-24(39)19-31(40)22(25)2)38-33(42)36(23-11-7-6-8-12-23)32(41)37(38)29(26)15-17-35(27,28)5/h6-8,11-12,20-21,24,27-31,39-40,43H,9-10,13-19H2,1-5H3/t21-,24-,27-,28+,29-,30+,31+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDPRRXRNSGAGP-ZBKKTSFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(CC1O)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)CCCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C[C@H](C[C@@H]1O)O)[C@@H]2C=C3[C@@H]4CC[C@@H]([C@]4(CC[C@H]3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)[C@H](C)CCCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H49N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。